molecular formula C10H10N2P2S5 B3108481 1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium CAS No. 16610-51-8

1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium

Cat. No.: B3108481
CAS No.: 16610-51-8
M. Wt: 380.5 g/mol
InChI Key: FOJFFKWENUWRFK-UHFFFAOYSA-N
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Description

1,1’-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium is a complex organophosphorus compound with the molecular formula C10H10N2P2S5 and a molar mass of 380.47 g/mol . This compound is characterized by its unique structure, which includes two pyridinium rings connected by a thiobis(mercaptophosphinothioylidene) bridge. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium typically involves the reaction of pyridine with phosphorus pentasulfide (P2S5) and thiols under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and phosphines.

    Substitution: The pyridinium rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, phosphines, and various substituted pyridinium derivatives.

Scientific Research Applications

1,1’-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium is unique due to its dual pyridinium structure and the presence of multiple sulfur and phosphorus atoms. This unique structure imparts distinctive chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

pyridin-1-ium-1-yl-[pyridin-1-ium-1-yl(sulfido)phosphinothioyl]sulfanyl-sulfanylidene-sulfido-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2P2S5/c15-13(16,11-7-3-1-4-8-11)19-14(17,18)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJFFKWENUWRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)P(=S)([S-])SP(=S)([N+]2=CC=CC=C2)[S-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2P2S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16610-51-8
Record name 2,4-bis(pyridin-1-ium-1-yl)-2,4-disulfanylidenediphosphathiane-1,5-diide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium
Reactant of Route 2
1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium
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1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium
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1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium
Reactant of Route 5
1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium
Reactant of Route 6
1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium

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